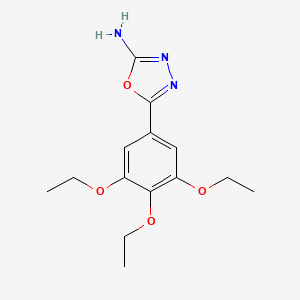

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine

Description

Historical Development of 1,3,4-Oxadiazole Research

The 1,3,4-oxadiazole scaffold has evolved from early synthetic explorations to a cornerstone in medicinal chemistry. Initial synthesis methods, such as the cyclization of acyl hydrazides with dehydrating agents like phosphorus oxychloride or thionyl chloride, were first reported in the mid-20th century. These methods laid the groundwork for functionalizing the oxadiazole ring. By the 1980s, the scaffold gained prominence due to its role in antiviral agents like raltegravir (HIV integrase inhibitor) and anticancer candidates like zibotentan. The 1990s–2000s saw advancements in multi-component reactions (e.g., Ugi-tetrazole/Huisgen sequences) that streamlined oxadiazole synthesis, enabling greater structural diversity.

Significance of 1,3,4-Oxadiazoles in Medicinal Chemistry

1,3,4-Oxadiazoles are prized for their pharmacokinetic advantages, including enhanced metabolic stability compared to amides/esters and reduced lipophilicity, which improves solubility. Their bioisosteric properties allow them to replace less stable functional groups in drug molecules. Key applications include:

Properties

IUPAC Name |

5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-4-18-10-7-9(13-16-17-14(15)21-13)8-11(19-5-2)12(10)20-6-3/h7-8H,4-6H2,1-3H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZNHBCNZWXLEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3,4,5-triethoxybenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include heating the reaction mixture to reflux and using solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions to minimize by-products and enhance the efficiency of the synthesis is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

Biology: The compound’s interactions with biological macromolecules are explored for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes essential for cancer cell survival. It may also interact with other proteins and pathways, contributing to its broad spectrum of biological activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole

Replacing the oxygen atom in the oxadiazole ring with sulfur (e.g., 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine, CAS 28004-59-3) alters electronic properties and hydrogen-bonding capacity. Thiadiazoles generally exhibit reduced dipole moments and weaker hydrogen-bond acceptor strength compared to oxadiazoles, which may diminish interactions with kinase ATP-binding pockets, as seen in GSK-3β inhibition studies .

Substituent Effects on the Aryl Ring

- Methoxy vs. Ethoxy Groups : The triethoxy substitution in the target compound increases steric bulk and lipophilicity compared to trimethoxy analogs. For example, QY-4842 (trimethoxy) has a molecular weight of 267.3 g/mol, while the triethoxy analog would have a higher molecular weight (~309.3 g/mol), impacting solubility and membrane permeability .

Anticancer Activity

- Triethoxyphenyl vs. Trifluorophenyl : N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h) shows potent activity against SNB-19 (86.61% growth inhibition) and OVCAR-8 (85.26%) cell lines. The triethoxy analog may exhibit similar efficacy but with altered pharmacokinetics due to increased hydrophobicity .

- Methoxyphenyl Derivatives: N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (101) demonstrates selective cytotoxicity against leukemia (K-562) and melanoma (MDA-MB-435) cells, highlighting the role of methoxy groups in target specificity .

Kinase Inhibition

The 2-amino-1,3,4-oxadiazole moiety forms critical hydrogen bonds with GSK-3β’s hinge region (Tyr134 and Val135), as shown in molecular docking studies.

Physicochemical Properties

*Calculated using fragment-based methods.

Key Research Findings

Hydrogen-Bonding Capacity: The 2-amino group in 1,3,4-oxadiazoles is critical for kinase inhibition, as demonstrated by interactions with GSK-3β and COT kinases .

Substituent Optimization : Ethoxy groups improve lipophilicity but may reduce aqueous solubility compared to methoxy or hydroxy analogs .

Synthetic Flexibility : Photocatalytic methods enable rapid synthesis of diverse analogs, facilitating SAR studies .

Biological Activity

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Formula: C14H19N3O4

Molecular Weight: 293.318 g/mol

CAS Number: 19949-31-6

LogP: 2.445

Polar Surface Area (PSA): 93.36 Ų

The compound features an oxadiazole ring, which is known for its diverse biological activities, and a triethoxyphenyl group that may enhance its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole moiety can participate in hydrogen bonding and π-π stacking interactions with biological macromolecules, potentially leading to modulation of their activities.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The triethoxyphenyl group may contribute to enhanced antimicrobial efficacy by improving membrane permeability.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties. Research suggests that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.

Case Studies

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial activity of this compound against common pathogens.

- Method: Agar diffusion method was employed.

- Results: The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

-

Cytotoxicity Assessment

- Objective: To assess the cytotoxic effects on human cancer cell lines.

- Method: MTT assay was used to determine cell viability.

- Results: The compound showed IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Methodology | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Agar diffusion | Significant inhibition |

| Antimicrobial | Escherichia coli | Agar diffusion | Significant inhibition |

| Anticancer | MCF-7 (breast cancer) | MTT assay | IC50 ~ 15 µM |

| Anticancer | A549 (lung cancer) | MTT assay | IC50 ~ 20 µM |

| Anti-inflammatory | Human fibroblasts | ELISA for cytokine levels | Reduced IL-6 production |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via cyclization of acyl hydrazides using reagents like POCl₃ or PPA (polyphosphoric acid). Yield optimization requires precise control of temperature (80–120°C) and stoichiometric ratios. For example, substituting electron-donating groups (e.g., triethoxy) on the phenyl ring may necessitate longer reaction times due to steric hindrance. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the pure oxadiazole core .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for confirming bond angles, hydrogen-bonding networks, and three-dimensional packing (e.g., N–H⋯N interactions observed in oxadiazole derivatives) . Complement with ¹H/¹³C NMR to verify proton environments and substituent integration, and IR spectroscopy to confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .

Q. How should researchers design initial biological assays to evaluate the antioxidant or anticancer potential of this compound?

- Methodological Answer : Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for antioxidant activity, with IC₅₀ calculations to quantify efficacy. For anticancer screening, employ a one-dose assay (e.g., 10 µM) against standard cell lines (e.g., MCF-7, HeLa) followed by dose-response curves. Normalize results against positive controls like ascorbic acid (antioxidant) or cisplatin (anticancer) .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets relevant to anticancer activity?

- Methodological Answer : Dock the compound into active sites of target proteins (e.g., EGFR, Topoisomerase II) using software like AutoDock Vina. Parameterize the triethoxyphenyl group’s hydrophobicity and the oxadiazole’s hydrogen-bonding capacity. Validate predictions with in vitro enzyme inhibition assays (e.g., kinase activity) and correlate binding affinity (ΔG values) with cytotoxicity data .

Q. What experimental design considerations are critical when assessing the compound’s environmental fate and ecotoxicological impacts?

- Methodological Answer : Follow a tiered approach:

- Phase 1 : Determine physicochemical properties (logP, hydrolysis half-life) to model environmental partitioning .

- Phase 2 : Conduct microcosm studies to assess biodegradation in soil/water systems under varying pH and temperature.

- Phase 3 : Evaluate chronic toxicity using model organisms (e.g., Daphnia magna) in a randomized block design with split-split plots to account for variables like exposure duration and metabolite accumulation .

Q. How can researchers resolve contradictions in reported bioactivity data for oxadiazole derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols via:

- Reproducibility Checks : Replicate studies across independent labs using identical compound batches.

- Data Harmonization : Apply meta-analysis tools to aggregate results, adjusting for variables like solvent (DMSO vs. ethanol) or incubation time. Cross-reference structural analogs (e.g., triethoxy vs. trifluoromethyl substituents) to isolate substituent-specific effects .

Q. What strategies enhance the compound’s metabolic stability for in vivo pharmacological studies?

- Methodological Answer : Modify the triethoxyphenyl group to reduce Phase I metabolism (e.g., replace ethoxy with bulkier alkoxy groups to sterically hinder cytochrome P450 enzymes). Use deuterium isotope effects at vulnerable positions (e.g., benzylic hydrogens) to prolong half-life. Validate via liver microsome assays and LC-MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.